molecular formula C14H20BFO3 B2436687 4-Fluoro-2-methoxy-5-methylphenylboronic acid, pinacol ester CAS No. 2096334-36-8

4-Fluoro-2-methoxy-5-methylphenylboronic acid, pinacol ester

Cat. No.: B2436687
CAS No.: 2096334-36-8
M. Wt: 266.12
InChI Key: DOGDLQZOVMLZDX-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxy-5-methylphenylboronic acid, pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial building block in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methoxy-5-methylphenylboronic acid, pinacol ester typically involves the borylation of aryl halides. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes and the use of more efficient catalysts and reaction conditions are employed to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxy-5-methylphenylboronic acid, pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in protodeboronation reactions, where the boronic ester group is replaced by a hydrogen atom .

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Fluoro-2-methoxy-5-methylphenylboronic acid, pinacol ester is extensively used in scientific research for the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its ability to form carbon-carbon bonds makes it a valuable tool in medicinal chemistry for the development of new drugs. Additionally, it is used in the synthesis of complex organic molecules in materials science .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid, pinacol ester
  • 2-Fluoro-5-methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid

Uniqueness

4-Fluoro-2-methoxy-5-methylphenylboronic acid, pinacol ester is unique due to the presence of both fluoro and methoxy substituents on the aromatic ring. These substituents can influence the electronic properties of the compound, making it more reactive in certain cross-coupling reactions compared to its analogs .

Properties

IUPAC Name

2-(4-fluoro-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFO3/c1-9-7-10(12(17-6)8-11(9)16)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGDLQZOVMLZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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